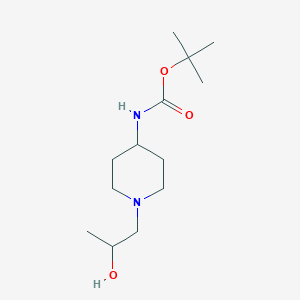

tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate

描述

tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate is a piperidine-based carbamate derivative widely used as a key intermediate in pharmaceutical synthesis. Its structure comprises a tert-butyl carbamate group attached to the piperidin-4-yl ring, with a 2-hydroxypropyl substituent at the nitrogen position. This compound is pivotal in medicinal chemistry for developing bioactive molecules, particularly antagonists or modulators targeting receptors such as serotonin (5-HT7) and enzymes like histone deacetylases . Its synthesis typically involves nucleophilic substitution or coupling reactions under mechanochemical or solvent-based conditions, achieving yields up to 90% in optimized protocols .

属性

IUPAC Name |

tert-butyl N-[1-(2-hydroxypropyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-10(16)9-15-7-5-11(6-8-15)14-12(17)18-13(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILCRPPNPSBVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Comparative Analysis of Methods

| Method | Yield | Time | Key Advantage | Source |

|---|---|---|---|---|

| Mechanochemical | 88% | 70 min | Solvent reduction | |

| Nucleophilic Alkylation | 84% | 4 h | Broad substrate compatibility | |

| Carbamate Coupling | 91–95% | 12 h | High purity |

Critical Reaction Parameters

- Temperature Control : Exothermic reactions (e.g., epoxide ring-opening) require ice baths to prevent side products

- Purification : Silica gel chromatography (hexane/EtOAc gradients) resolves regioisomers

- Stereochemistry : Chiral auxiliaries (e.g., (R,R)-PBAM) enable enantioselective synthesis (>95% ee)

Analytical Characterization

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of carbonyl compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The piperidine ring can undergo substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of carbonyl compounds such as ketones and aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Antimicrobial Activity

One of the most significant applications of tert-butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate is its antimicrobial properties . Research indicates that this compound exhibits potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm).

Key Findings:

- The compound demonstrated bactericidal effects at low concentrations (0.78-3.125 μg/mL), comparable to conventional antibiotics like vancomycin and linezolid .

- It selectively targets bacterial cells without hemolytic activity towards mammalian cells, indicating a promising therapeutic index for developing new antibacterial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent . Recent studies have explored its ability to modulate inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome.

Research Insights:

- The compound was used as a precursor in synthesizing derivatives that inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in macrophages .

- In vitro assays demonstrated that these derivatives could significantly reduce ATPase activity associated with NLRP3 protein, suggesting a mechanism for their anti-inflammatory effects .

Therapeutic Potential

The versatility of this compound extends to its potential therapeutic applications in treating various conditions.

Case Studies:

- A study involving the synthesis of benzimidazole derivatives from this compound reported promising results in inhibiting cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer) .

- The evaluation of cytotoxicity against these cancer cell lines revealed that certain derivatives maintained effective anti-cancer properties while exhibiting minimal toxicity towards normal cells .

Synthesis and Derivative Development

The synthesis of this compound serves as a foundation for creating various derivatives with enhanced biological activities.

Synthesis Overview:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl piperidin-4-ylcarbamate | Nucleophilic substitution with 1-fluoro-2-nitrobenzene | High yield |

| 2 | Benzimidazole derivatives | Coupling reactions with activated esters | Variable yield |

These synthetic pathways allow researchers to modify the compound structure to optimize its pharmacological properties, enhancing its efficacy against specific targets.

作用机制

The mechanism of action of tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate vary in substituents on the piperidine ring, influencing their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

tert-Butyl ((1-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)carbamate (CAS 2095849-45-7)

- Structure : Features a biphenyl-2-yloxy group and a 2-hydroxypropyl chain.

- Synthesis: Synthesized via a mechanochemical approach using ethanol as a liquid-assisted grinding agent. Yield: 90% .

- Key Data : Confirmed by NMR and HRMS; molecular formula C25H32N2O3.

tert-Butyl (1-(2-chloro-6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl)(methyl)carbamate

- Structure : Contains a 2-chloro-6,7-dimethoxyquinazoline moiety.

- Synthesis : Prepared via nucleophilic substitution between 2,4-dichloro-6,7-dimethoxyquinazoline and tert-butyl N-methyl-N-(piperidin-4-yl)carbamate in tetrahydrofuran (THF) with diisopropylethylamine as a base .

- Application: Intermediate in the synthesis of retinoblastoma-binding protein 4 (RBBP4) antagonists for cancer therapy.

- Key Data : Molecular formula C21H30ClN5O4; confirmed by LCMS and NMR .

tert-Butyl (1-acetylpiperidin-4-yl)carbamate

- Structure : Substituted with an acetyl group instead of 2-hydroxypropyl.

- Synthesis : Produced by reacting tert-butyl piperidin-4-ylcarbamate with acetic anhydride in dichloromethane (DCM), followed by HCl/MeOH deprotection. Yield: ~85% (crude) .

- Application: Intermediate for synthesizing kinase inhibitors (e.g., (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide) .

- Key Data : Molecular formula C12H22N2O3; validated by LCMS and NMR .

tert-Butyl (1-(3-methylpyrazin-2-yl)piperidin-4-yl)(methyl)carbamate

- Structure : Contains a 3-methylpyrazine ring.

- Synthesis : Details unspecified, but likely involves coupling of methylpyrazine derivatives with the piperidine-carbamate core.

- Application: Potential use in drug discovery for CNS or infectious diseases.

- Key Data : Molecular formula C16H26N4O2; molecular weight 306.40 g/mol .

Comparative Analysis Table

Key Findings and Trends

Synthetic Efficiency: Mechanochemical methods (e.g., ) achieve high yields (90%) compared to traditional solvent-based routes .

Biological Relevance : Substitution with aromatic or heteroaromatic groups (e.g., biphenyl, quinazoline) enhances receptor binding specificity, particularly for neurological targets .

Versatility : The tert-butyl carbamate group serves as a protective moiety, enabling facile deprotection (e.g., HCl/MeOH in ) for downstream functionalization .

Structural Impact : Hydrophilic substituents (e.g., 2-hydroxypropyl) improve solubility, while lipophilic groups (e.g., acetyl, biphenyl) enhance membrane permeability .

生物活性

tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate, with the chemical formula C13H26N2O3 and CAS Number 56973353, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 258.36 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a hydroxypropyl moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

| Compound | Activity | Concentration Range | Target Bacteria |

|---|---|---|---|

| This compound | Antimicrobial | 0.78 - 3.125 μg/mL | MRSA, VREfm |

Neuroprotective Effects

Piperidine derivatives are also being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Cancer Therapy

Emerging research indicates that piperidine derivatives may possess anticancer properties. For example, certain piperidine-based compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of NF-kB signaling pathways . The structure–activity relationship studies suggest that modifications to the piperidine ring can enhance efficacy against specific cancer types.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various piperidine derivatives, this compound was tested against multiple bacterial strains. The results indicated a strong bactericidal effect against both susceptible and resistant strains, reinforcing its potential as an alternative therapeutic agent in combating antibiotic resistance.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective potential of piperidine derivatives in models of Alzheimer’s disease. The study found that these compounds could significantly reduce neuroinflammation and improve cognitive deficits in animal models, suggesting a promising avenue for future research into treatments for neurodegenerative disorders.

常见问题

Q. What are the standard synthetic routes for tert-Butyl (1-(2-hydroxypropyl)piperidin-4-yl)carbamate?

The synthesis typically involves two key steps: (1) alkylation of a piperidin-4-amine derivative with 2-hydroxypropyl halides (e.g., bromides or chlorides) under basic conditions (e.g., triethylamine or sodium hydride) in solvents like dichloromethane or tetrahydrofuran, and (2) carbamate formation using tert-butyl chloroformate. Reaction optimization may require inert atmospheres (N₂/Ar) and temperature control (0–25°C) to minimize side reactions .

Q. How is this compound characterized for structural confirmation?

Common analytical methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substitution patterns and stereochemistry.

- Mass spectrometry (HRMS/ESI) for molecular weight confirmation.

- HPLC/GC for purity assessment (>95% is typical for research-grade material) . PubChem-derived InChI and SMILES data can cross-validate computational structural predictions .

Q. What solvents and storage conditions are recommended for this compound?

Limited solubility data exist, but related carbamates are often soluble in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents. Store at room temperature in airtight containers under inert gas to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Yield optimization strategies include:

- Stepwise purification : Isolate intermediates (e.g., hydroxypropyl-piperidine derivatives) via column chromatography before carbamation.

- Catalytic methods : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Temperature modulation : Slow addition of reagents at 0°C reduces exothermic side reactions .

Q. What methodologies are used to assess its biological activity in drug discovery?

- Enzyme inhibition assays : Test interactions with bacterial enzymes (e.g., penicillin-binding proteins) or cancer targets (e.g., kinases) using fluorogenic substrates or radiolabeled ligands.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to quantify IC₅₀ values .

- Cytotoxicity profiling : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Q. How can contradictory bioactivity data be resolved?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding kinetics vs. cellular assays).

- Structural analogs : Compare activity across derivatives (e.g., replacing hydroxypropyl with cyanobenzyl or trifluoromethyl groups) to identify structure-activity relationships (SAR) .

Q. What approaches are used to study metabolic stability?

- In vitro models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂).

- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Q. How can crystallography or computational modeling aid in understanding its mechanism?

- X-ray crystallography : Resolve 3D structures of target-bound complexes (e.g., enzyme active sites) to guide rational design.

- Molecular docking : Use software like AutoDock Vina to predict binding poses and affinity scores against validated targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。